molecular formula C15H23BrO B8038713 2-Bromo-4,6-ditert-butyl-3-methylphenol

2-Bromo-4,6-ditert-butyl-3-methylphenol

Cat. No.: B8038713
M. Wt: 299.25 g/mol
InChI Key: RNAWXJJVNOKGNI-UHFFFAOYSA-N
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Description

2-Bromo-4,6-ditert-butyl-3-methylphenol is an organic compound with the molecular formula C({14})H({21})BrO. It is a brominated phenol derivative characterized by the presence of bulky tert-butyl groups and a methyl group on the aromatic ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-ditert-butyl-3-methylphenol typically involves the bromination of 4,6-ditert-butyl-3-methylphenol. The reaction is carried out using bromine (Br(_2)) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Catalyst: Sometimes, a catalyst like iron(III) bromide (FeBr(_3)) is used to facilitate the bromination process.

    Reaction Time: The reaction is usually completed within a few hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Handling: Automated systems for precise measurement and mixing of reactants.

    Temperature Control: Advanced temperature control systems to maintain optimal reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

  • Oxidation Reactions:

    • The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).
  • Reduction Reactions:

    • The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.

Common Reagents and Conditions

    Bromine (Br(_2)): for bromination.

    Iron(III) bromide (FeBr(_3)): as a catalyst.

    Potassium permanganate (KMnO(_4)): for oxidation.

    Sodium borohydride (NaBH(_4)): for reduction.

Major Products

    4,6-Ditert-butyl-3-methylphenol: (from reduction).

    Various substituted phenols: (from nucleophilic substitution).

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.

Medicine

    Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Stabilizers: Used in the production of stabilizers for polymers and plastics to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4,6-Ditert-butyl-3-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.

    2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, altering its steric and electronic properties.

    2-Bromo-4,6-dimethylphenol: Similar structure but with methyl groups instead of tert-butyl groups, affecting its stability and reactivity.

Uniqueness

2-Bromo-4,6-ditert-butyl-3-methylphenol is unique due to the combination of its bulky tert-butyl groups and the bromine atom, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and selective chemical behavior.

Properties

IUPAC Name

2-bromo-4,6-ditert-butyl-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAWXJJVNOKGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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